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Compound of Interest

Compound Name: gamma-Octalactone

Cat. No.: B087194

Introduction to y-Octalactone

Gamma-Octalactone (y-octalactone), identified by CAS number 104-50-7 and FEMA number
2796, is a pivotal aroma compound in the flavor and fragrance industry.[1][2] It belongs to the
lactone class of organic compounds, characterized by a cyclic ester structure. Its sensory
profile is predominantly described as sweet, creamy, and coconut-like, with additional nuances
of peach, apricot, and dairy.[1][3][4] This versatile aromatic profile makes it an invaluable
ingredient for building and enhancing a wide array of flavor profiles.

Naturally occurring in a variety of fruits such as peaches, apricots, mangoes, and strawberries,
y-octalactone is also found in dairy products, beer, wine, and aged spirits.[1][5][6][7][8] Its
presence contributes significantly to the characteristic flavor and aroma of these products. In
industrial applications, it is produced through chemical synthesis or biotechnological
fermentation processes to yield a nature-identical compound.[9][10][11] It is generally
recognized as safe (GRAS) for use in food products within specified limits.[1][11]

Quantitative Data Summary

The perception and application of y-octalactone are highly dependent on its concentration.
Below are key quantitative data points summarized for clarity.

Table 1: Physico-Chemical Properties of y-Octalactone
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Property Value Reference
CAS Number 104-50-7 [2]

FEMA Number 2796 [1][2]
Molecular Formula CsH1402 [2][12]
Molecular Weight 142.20 g/mol [2][12]
Appearance Colorless to pale yellow liquid [1][13]
Boiling Point 234 °C at 760 mmHg [71[12]
Density ~0.977 g/cm?3 [13]

. Soluble in alcohol, slightly
Solubility . [10]
soluble in water

Table 2: Sensory Thresholds and Typical Usage Levels
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BENGHE

Parameter Value Matrix / Application  Reference
Odor Detection 1 ppb (0.001 ) G | 5171
~ : m enera
Threshold PP PP
Odor Detection
Threshold (R)- Not Determined Australian Red Wine [14]
enantiomer
Odor Detection
Threshold (S)- Not Determined Australian Red Wine [14]
enantiomer
) General Food &
Typical Usage Range 0.5-50 ppm [1][11]
Beverage
Suggested Level in Ready-to-drink
50 ppm [15]
Bacon Flavors beverage flavor
Suggested Level in Ready-to-drink
100 ppm [15]
Roast Beef Flavors beverage flavor
Suggested Level in Ready-to-drink
] 300+ ppm [15]
Grill Flavors beverage flavor
Suggested Level in Ready-to-drink
i 50 - 200 ppm [15]
Apricot Flavors beverage flavor
Suggested Level in Ready-to-drink
) 10 - 200 ppm [15]
Vanilla Flavors beverage flavor
Suggested Level in Ready-to-drink
500 ppm [15]

Cereal Flavors

beverage flavor

Experimental Protocols

Detailed methodologies for the extraction, analysis, and sensory evaluation of y-octalactone
are provided below. These protocols are foundational for research and quality control in flavor
chemistry.
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This protocol describes the extraction of volatile compounds, including y-octalactone, from a

liquid food matrix (e.qg., fruit juice, wine) for subsequent GC-MS analysis. SPME is a solvent-
free technique that is both rapid and sensitive.[16][17][18]

Materials:

20 mL headspace vials with PTFE-lined septa

SPME fiber assembly (e.g., 50/30 um DVB/CAR/PDMS)

Heating block or water bath with agitation

Analytical balance

Sodium chloride (NaCl), analytical grade

Internal standard (e.g., deuterated y-octalactone or 2-octanol)

Procedure:

Sample Preparation: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

Internal Standard: For quantitative analysis, add a precise amount of the chosen internal
standard to the vial.

Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the
sample, promoting the release of volatile analytes into the headspace.[19]

Sealing: Immediately seal the vial with a PTFE-lined septum cap to prevent the loss of
volatiles.

Equilibration: Place the vial in a heating block or water bath set to 60°C. Allow the sample to
equilibrate for 15 minutes with gentle agitation.[19]

Extraction: After equilibration, expose the SPME fiber to the headspace of the vial by
piercing the septum. Keep the fiber in the headspace for 30 minutes at 60°C to allow for the
adsorption of analytes.[19]
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o Desorption: Retract the fiber from the vial and immediately insert it into the heated injection
port of the GC-MS system for thermal desorption.

SAFE is a high-vacuum distillation technique ideal for isolating volatile and semi-volatile
compounds from complex matrices without thermal degradation.[8][13] This protocol outlines
the general steps for using a SAFE apparatus.

Materials:

SAFE glass apparatus

High-vacuum pump (capable of reaching <5 x 103 Pa)

Liguid nitrogen

Heating bath (e.g., water bath)

Solvent extract of the sample (e.g., in dichloromethane or diethyl ether)
Anhydrous sodium sulfate (Na2S0a)

Procedure:

Apparatus Setup: Assemble the SAFE glassware as per the manufacturer's instructions.
Ensure all joints are properly sealed. Place a cold trap between the apparatus and the
vacuum pump.

Initial Cooling: Cool the collection flasks of the SAFE apparatus with liquid nitrogen.

System Evacuation: Start the high-vacuum pump to reduce the pressure inside the
apparatus to the desired level (e.g., 1073 mmHgQ).[5]

Sample Introduction: Prepare a solvent extract of your food sample. Ensure the extract is dry
by passing it over anhydrous sodium sulfate. Introduce the dried solvent extract into the
dropping funnel of the SAFE apparatus.

Distillation: Gently heat the distillation flask using a water bath set to a low temperature (e.g.,
30-40°C).[5][13] Slowly open the valve of the dropping funnel to allow the extract to drip into
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the distillation flask. The high vacuum will cause the immediate evaporation of the solvent
and volatile flavor compounds.

o Collection: The evaporated compounds will travel through the apparatus and condense in the
collection flasks cooled by liquid nitrogen.[5]

o Termination: Once all the sample has been introduced and distilled, turn off the heat and
close the sample valve. Slowly vent the system to return to atmospheric pressure.

o Sample Recovery: Allow the collection flasks to warm to room temperature. The collected
distillate contains the concentrated aroma compounds. This fraction can be further
concentrated under a gentle stream of nitrogen if necessary before GC-MS analysis.

This protocol provides typical instrumental parameters for the quantification of y-octalactone
following extraction.

Materials:

Gas Chromatograph with a Mass Spectrometer detector

Capillary column (e.g., DB-5ms, HP-5ms, or a wax column like DB-WAX)

Helium (carrier gas), high purity

Calibration standards of y-octalactone

Procedure:

* Injector Setup:

o Mode: Splitless

o Temperature: 250°C

o Desorption Time (for SPME): 3-5 minutes

e GC Oven Program:

o Initial Temperature: 40°C, hold for 3 minutes
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o Ramp: 5°C/min to 240°C

o Final Hold: Hold at 240°C for 5 minutes

o Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
o MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV
o lon Source Temperature: 230°C
o Transfer Line Temperature: 250°C
o Acquisition Mode:
» Full Scan: For qualitative identification (mass range m/z 40-350).

» Selected lon Monitoring (SIM): For quantitative analysis. The characteristic ion for y-
lactones is m/z 85.

o Quantification: Prepare a calibration curve using standard solutions of y-octalactone of
known concentrations (e.g., 0.1 to 10 pg/mL).[19] Analyze the standards and the extracted
samples under the same conditions. Calculate the concentration of y-octalactone in the
samples by comparing its peak area (normalized to the internal standard) against the
calibration curve.

The triangle test is a discriminative sensory method used to determine if a perceptible
difference exists between two samples.[6][12] This protocol can be used to evaluate the impact
of adding y-octalactone to a food base.

Objective: To determine if the addition of y-octalactone at a specific concentration creates a
sensorially detectable difference in a product.

Materials:

e Control sample (Product A)
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Test sample (Product A + y-octalactone, Product B)

Sensory panel of at least 15-30 trained or consumer panelists[6]
Identical tasting cups, coded with random 3-digit numbers
Water and unsalted crackers for palate cleansing

Evaluation forms

Procedure:

Sample Preparation: Prepare the control (A) and test (B) samples. Ensure they are at the
same temperature and served in identical cups.

Test Setup: For each panelist, present a set of three coded samples. Two of the samples are
identical, and one is different. There are six possible presentation orders to be randomized
across panelists: AAB, ABA, BAA, BBA, BAB, ABB.[3][12]

Instructions to Panelists: Instruct each panelist to taste the samples from left to right. Their
task is to identify the "odd" or "different” sample among the three.[7][12] Panelists should
cleanse their palate with water and crackers between samples if necessary.

Data Collection: Panelists record their choice on the evaluation form.

Data Analysis: Tally the number of correct identifications. The minimum number of correct
judgments required to establish a statistically significant difference (e.g., at p < 0.05)
depends on the total number of panelists. This can be determined from statistical tables for
the triangle test. In a triangle test, the probability of a correct guess by chance is 1/3.[12]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the application of y-octalactone in

flavor chemistry.
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Caption: Workflow for the analysis of y-octalactone.
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Caption: Workflow for flavor application in product development.
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Caption: Simplified biochemical pathway for y-lactone synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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